molecular formula C13H13NO B1607706 2-(3-Methoxyphenyl)aniline CAS No. 38089-02-0

2-(3-Methoxyphenyl)aniline

Cat. No.: B1607706
CAS No.: 38089-02-0
M. Wt: 199.25 g/mol
InChI Key: JMQIDJIQNGOLKM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)aniline is an organic compound with the molecular formula C13H13NO It consists of an aniline group substituted with a methoxyphenyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with an appropriate aryl halide under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction . This reaction typically requires a palladium catalyst, a base, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, often around 100°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro derivatives of this compound to the corresponding amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)aniline
  • 2-(2-Methoxyphenyl)aniline
  • 3-(3-Methoxyphenyl)aniline

Comparison: 2-(3-Methoxyphenyl)aniline is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction rates, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQIDJIQNGOLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374844
Record name SBB007488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38089-02-0
Record name SBB007488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38089-02-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3′-Methoxy-1,1′-biphenyl-2-ylamine was prepared from 2-iodoaniline (3.64 g, 16.7 mmol), 3-methoxyphenylboronic acid (2.54 g, 16.7 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.41 g, 0.50 mmol), and a 5 N aqueous sodium hydroxide solution (6.7 mL, 33.5 mmol), according to the procedure and in the same manner as described in Example 32, Method A, Step a, to afford the intermediate biphenyl amine as an oil (2.79 g, 84%). The title compound was prepared from the above intermediate biphenyl amine (0.75 g, 3.8 mmol), acetic anhydride (1.4 mL, 15 mmol), 4-(N,N-dimethylamino)pyridine (0.05 g, 0.4 mmol), and pyridine (1.2 mL, 15 mmol) according to the same procedure as described in Example 32, Method A, Step a to yield N-(3′-methoxy-1,1′-biphenyl-2-yl)acetamide as a solid (0.60 g, 66%), m.p. 105-107° C.;
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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